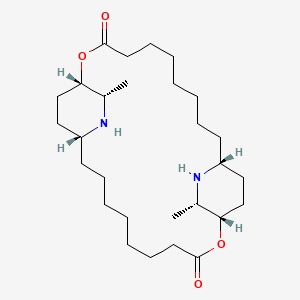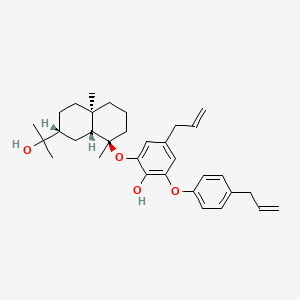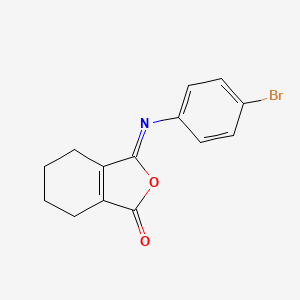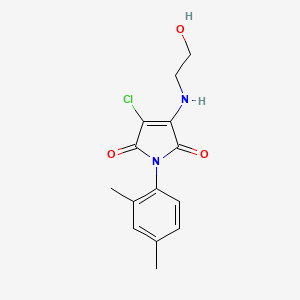
3-Chloro-1-(2,4-dimethylphenyl)-4-(2-hydroxyethylamino)pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-(2,4-dimethylphenyl)-4-(2-hydroxyethylamino)pyrrole-2,5-dione is a member of maleimides.
Wissenschaftliche Forschungsanwendungen
Luminescent Polymers
3-Chloro-1-(2,4-dimethylphenyl)-4-(2-hydroxyethylamino)pyrrole-2,5-dione is utilized in the synthesis of luminescent polymers. These polymers, containing pyrrolo[3,4-c]pyrrole-1,4-dione units, demonstrate strong fluorescence and high quantum yield, making them suitable for various applications in the field of optics and material science (Zhang & Tieke, 2008).
Crystal Structure Analysis
The compound plays a significant role in crystallography, helping to understand the molecular structure and effects of substituents on the nitrogen atom. Studies on similar pyrrolo[3,4-c]pyrrole derivatives provide insights into molecular geometry and intramolecular interactions, which are crucial in the design of new materials and drugs (Fujii et al., 2002).
Photoluminescent Conjugated Polymers
The application extends to the development of photoluminescent conjugated polymers, which are important for electronic applications due to their good solubility, processability, and photochemical stability. These polymers show strong photoluminescence and are potentially useful in electronic and optical devices (Beyerlein & Tieke, 2000).
Novel Chemical Syntheses
It's involved in the synthesis of novel chemical compounds, such as spiro-heterocyclic derivatives. These syntheses contribute to the expansion of organic chemistry, providing new compounds that can be evaluated for various industrial and pharmacological uses (Bubnov et al., 2012).
Antibacterial Agent Synthesis
This compound has been used in the synthesis of novel antibacterial agents. The structure of these synthesized compounds has been determined using various analytical methods, and their antibacterial efficacy has been evaluated, contributing to the search for new antibacterial drugs (Sheikh et al., 2009).
Eigenschaften
Molekularformel |
C14H15ClN2O3 |
|---|---|
Molekulargewicht |
294.73 g/mol |
IUPAC-Name |
3-chloro-1-(2,4-dimethylphenyl)-4-(2-hydroxyethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-3-4-10(9(2)7-8)17-13(19)11(15)12(14(17)20)16-5-6-18/h3-4,7,16,18H,5-6H2,1-2H3 |
InChI-Schlüssel |
IWUGKOQICVHWPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NCCO)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NCCO)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)acetamide](/img/structure/B1223155.png)
![5-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]thio]methyl]-2-phenylthiazole](/img/structure/B1223156.png)



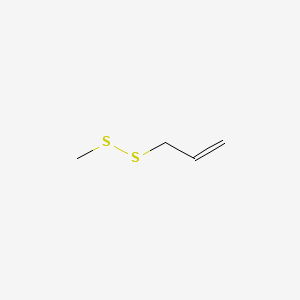

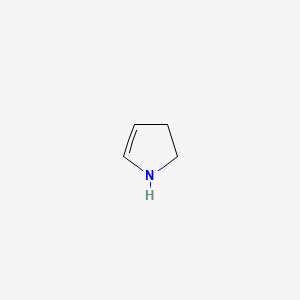
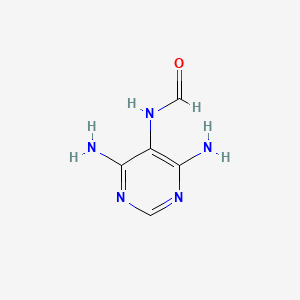

![2-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1223172.png)
